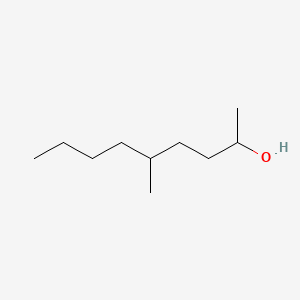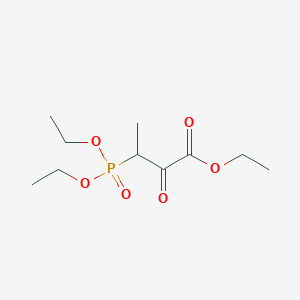
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate is an organophosphorus compound with the molecular formula C9H17O6P. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone. It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl acetoacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and ethyl acetoacetate.
Catalyst: A base such as sodium ethoxide.
Solvent: Anhydrous ethanol.
Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acids and carboxylic acids.
Reduction: Hydroxyphosphonates.
科学研究应用
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate involves its interaction with molecular targets such as enzymes. The diethoxyphosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.
相似化合物的比较
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar structure but with difluoro substitution, leading to different reactivity.
Triethyl phosphonoacetate: Another organophosphorus compound used in similar synthetic applications.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-2-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable intermediate in both academic research and industrial applications.
属性
CAS 编号 |
66187-86-8 |
|---|---|
分子式 |
C10H19O6P |
分子量 |
266.23 g/mol |
IUPAC 名称 |
ethyl 3-diethoxyphosphoryl-2-oxobutanoate |
InChI |
InChI=1S/C10H19O6P/c1-5-14-10(12)9(11)8(4)17(13,15-6-2)16-7-3/h8H,5-7H2,1-4H3 |
InChI 键 |
ISKQSNFCXNUUSX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C(C)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
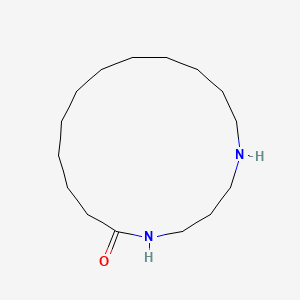
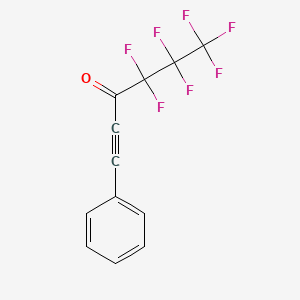

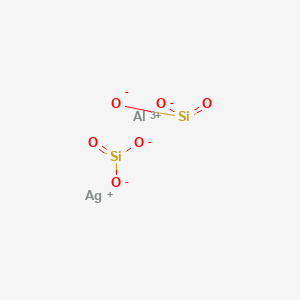
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
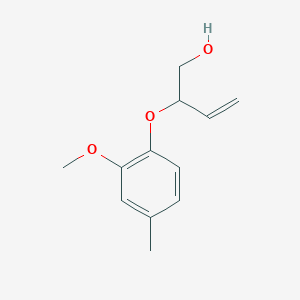
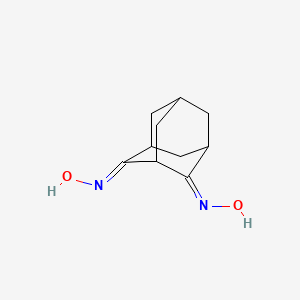
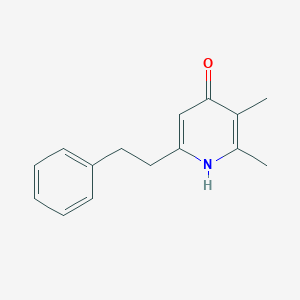

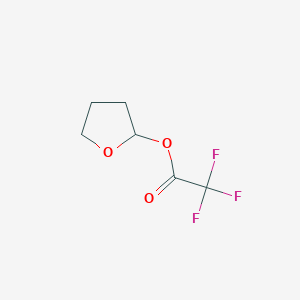
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
